tert-Butyl(2-hydroxyheptyl)carbamate

Organic synthesis Protecting group strategy Regioselectivity

tert-Butyl(2-hydroxyheptyl)carbamate (CAS: 1084927-05-8) is a bifunctional N-Boc-aminoalcohol featuring a secondary alcohol at the 2-position and a heptyl lipophilic chain. This specific regioisomer offers a 1,2-aminoalcohol motif for intramolecular hydrogen bonding and metal chelation, crucial for synthesizing chiral ligands, enzyme inhibitors, and CNS-targeting pharmacophores. The acid-labile Boc group enables orthogonal protection strategies. Choose this 2-hydroxyheptyl isomer for research applications where spatial arrangement and hydroxyl position are critical to synthetic success.

Molecular Formula C12H25NO3
Molecular Weight 231.33 g/mol
Cat. No. B13577320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl(2-hydroxyheptyl)carbamate
Molecular FormulaC12H25NO3
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCCCCCC(CNC(=O)OC(C)(C)C)O
InChIInChI=1S/C12H25NO3/c1-5-6-7-8-10(14)9-13-11(15)16-12(2,3)4/h10,14H,5-9H2,1-4H3,(H,13,15)
InChIKeyLYQGVSZYNFXYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 0.5 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl(2-hydroxyheptyl)carbamate Procurement: Structure, Properties, and Role as a Boc-Protected Aminoalcohol


tert-Butyl(2-hydroxyheptyl)carbamate (CAS: 1084927-05-8) is a bifunctional organic compound belonging to the class of N-Boc-protected amino alcohols, with the molecular formula C₁₂H₂₅NO₃ and a molecular weight of 231.33 g/mol [1]. Its structure features a secondary alcohol at the 2-position of a heptyl chain and an amine protected by an acid-labile tert-butyloxycarbonyl (Boc) group [2]. The compound serves primarily as a protected amine intermediate or building block in organic synthesis, particularly in pharmaceutical research where the Boc group provides temporary amine protection during multi-step synthetic sequences [3]. Key physicochemical parameters, including density and boiling point, are not experimentally reported in standard reference databases, which is typical for research-grade intermediates [2].

Why Generic Substitution of tert-Butyl(2-hydroxyheptyl)carbamate with Regioisomers or Other Aminoalcohols Can Compromise Synthetic Outcomes


Despite sharing the same molecular formula (C₁₂H₂₅NO₃) and identical Boc-amine and alcohol functional groups, regioisomers such as tert-butyl (7-hydroxyheptyl)carbamate (Boc-7-aminoheptan-1-ol, CAS: 173436-02-7) and stereoisomers such as (S)-tert-butyl (1-hydroxyheptan-3-yl)carbamate (CAS: 230637-47-5) exhibit distinct physicochemical properties and reactivity profiles due to the differing positions of the hydroxyl group along the heptyl backbone. These structural variations translate into quantifiable differences in predicted properties—including boiling point, density, and pKa—that directly impact purification protocols, reaction optimization, and downstream synthetic compatibility. Generic substitution without accounting for these differences can result in unanticipated changes in solubility, altered hydrogen-bonding networks, or divergent reactivity at key synthetic steps. The Boc group itself, while stable to nucleophiles and bases, is cleaved under acidic conditions, necessitating orthogonal protection strategies that are sensitive to the precise molecular environment [1]. Thus, selection of the specific 2-hydroxyheptyl regioisomer is not interchangeable and requires evidence-based justification.

Quantitative Differentiation Evidence for tert-Butyl(2-hydroxyheptyl)carbamate Versus Closest Structural Analogs


Regioisomeric Differentiation: 2-Hydroxyheptyl vs. 7-Hydroxyheptyl Boc-Carbamates

The 2-hydroxyheptyl regioisomer (CAS: 1084927-05-8) differs from the 7-hydroxyheptyl regioisomer (CAS: 173436-02-7) in hydroxyl group position along the heptyl chain. The 2-hydroxy substitution places the alcohol adjacent to the carbamate-bearing carbon, creating a 1,2-aminoalcohol motif capable of intramolecular hydrogen bonding and chelation, whereas the 7-hydroxy substitution yields a terminal primary alcohol with distinct predicted physicochemical properties [1].

Organic synthesis Protecting group strategy Regioselectivity

Protecting Group Chemical Selectivity: Boc vs. Fmoc and Cbz in Aminoalcohol Scaffolds

The Boc group in tert-butyl(2-hydroxyheptyl)carbamate is stable toward nucleophiles and bases, enabling orthogonal protection strategies with base-labile groups such as Fmoc [1]. The Boc group is cleaved under anhydrous acidic conditions (e.g., TFA, HCl/dioxane) with the production of tert-butyl cations, which may be scavenged using thiophenol to prevent alkylation side reactions [2]. In contrast, the corresponding Fmoc-protected analog—(9H-fluoren-9-yl)methyl N-(2-hydroxyheptyl)carbamate (CAS: 2763976-43-6) [3]—requires basic conditions (e.g., piperidine) for deprotection, which may be incompatible with base-sensitive substrates.

Orthogonal protection Peptide synthesis Boc deprotection

Synthetic Utility as a Versatile Intermediate: Multifunctional Boc-Aminoalcohol Scaffold

As a bifunctional molecule containing both a protected amine and a secondary alcohol, tert-butyl(2-hydroxyheptyl)carbamate serves as a versatile building block. The hydroxyl group can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or acylated, while the Boc-protected amine remains inert to nucleophiles and bases [1]. This contrasts with fully deprotected analogs, which would require additional protection/deprotection steps, and with simpler Boc-aminoalcohols (e.g., Boc-ethanolamine, CAS: 26690-80-2) that lack the extended hydrophobic heptyl chain necessary for lipophilic interactions or membrane permeability studies [2].

Medicinal chemistry Building block Pharmaceutical intermediate

Stereochemical Considerations: Chiral vs. Racemic 2-Hydroxyheptyl Carbamates

The 2-hydroxyheptyl scaffold contains a stereogenic center at C2. The target compound (CAS: 1084927-05-8) is commercially available primarily as a racemic mixture . A structurally related chiral analog, (S)-tert-butyl (1-hydroxyheptan-3-yl)carbamate (CAS: 230637-47-5), which differs in both hydroxyl position (C3 vs. C2) and stereochemistry, exhibits distinct predicted properties including boiling point (347.8±25.0 °C) and pKa (12.32±0.46) . These differences underscore that both regioisomerism and stereochemistry influence fundamental physicochemical parameters.

Asymmetric synthesis Chiral building block Enantioselectivity

Recommended Application Scenarios for tert-Butyl(2-hydroxyheptyl)carbamate Based on Quantitative Evidence


Synthesis of 1,2-Aminoalcohol-Containing Pharmacophores Requiring Chelation or Stereocontrol

The 2-hydroxyheptyl substitution pattern yields a 1,2-aminoalcohol motif capable of intramolecular hydrogen bonding and metal chelation [1]. This structural feature is valuable in the synthesis of chiral ligands, enzyme inhibitors, or pharmacophores where the spatial arrangement of amine and hydroxyl groups influences target binding. Researchers can exploit the Boc group's acid-lability to reveal the free amine at a late synthetic stage while maintaining the 1,2-aminoalcohol geometry [2].

Multi-Step Synthesis Requiring Orthogonal Protection with Base-Labile Groups

The Boc protecting group is stable to nucleophiles and bases, enabling orthogonal protection strategies when base-labile groups such as Fmoc or Cbz are also present in the synthetic sequence [1]. tert-Butyl(2-hydroxyheptyl)carbamate can undergo reactions at the hydroxyl group (oxidation, acylation, tosylation) without compromising the Boc-protected amine, which can later be selectively deprotected under acidic conditions without affecting base-labile protecting groups [2].

Building Block for Lipophilic Amine-Containing Molecules

The seven-carbon heptyl chain provides greater lipophilicity compared to shorter-chain Boc-aminoalcohols such as Boc-ethanolamine (C₂) or Boc-propanolamine (C₃) [1]. This property is advantageous in medicinal chemistry programs targeting hydrophobic binding pockets, membrane-associated proteins, or CNS-penetrant compounds where logP optimization is critical. The secondary alcohol at C2 offers a synthetic handle for further functionalization while maintaining the Boc-protected amine [2].

Reference Standard for Regioisomeric Purity Assessment in Analytical Method Development

Due to the well-characterized predicted properties of the 7-hydroxyheptyl regioisomer [1] and the 3-hydroxyheptyl stereoisomer [2], tert-butyl(2-hydroxyheptyl)carbamate can serve as a reference standard in HPLC, GC, or LC-MS method development aimed at separating and quantifying regioisomeric Boc-aminoalcohols. The distinct chromatographic behavior of these isomers enables validation of analytical methods for purity assessment and reaction monitoring.

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